3H-Indazol-3-one, 1,2-dihydro-5-(trifluoromethyl)-
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Overview
Description
3H-Indazol-3-one, 1,2-dihydro-5-(trifluoromethyl)-: is a heterocyclic compound with a molecular formula of C8H5F3N2O. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Photochemical Preparation: One method involves the photochemical generation of the compound from o-nitrobenzyl alcohols in an aqueous solvent at room temperature.
Rh(III)-Catalyzed Synthesis: Another method includes a highly efficient and regioselective synthesis via a sequential C-H allenylation/annulation starting from N-methoxycarbamoyl indoles and propargyl alcohols.
Industrial Production Methods: While specific industrial production methods for 3H-Indazol-3-one, 1,2-dihydro-5-(trifluoromethyl)- are not widely documented, the methods mentioned above can be adapted for larger-scale synthesis with appropriate optimization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where functional groups can be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Chemistry:
Biology and Medicine:
- Exhibits anti-inflammatory, antimicrobial, anticancer, and antiviral activities .
- Potential use in the development of new therapeutic agents targeting various diseases.
Industry:
Mechanism of Action
The exact mechanism of action for 3H-Indazol-3-one, 1,2-dihydro-5-(trifluoromethyl)- varies depending on its application. Generally, it interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to the desired biological effect. For instance, some indazole derivatives inhibit cyclooxygenase-2 (COX-2), reducing inflammation .
Comparison with Similar Compounds
Indazole: A parent compound with similar biological activities.
3-Indazolinone: Another derivative with comparable chemical properties.
Uniqueness:
Properties
IUPAC Name |
5-(trifluoromethyl)-1,2-dihydroindazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-6-5(3-4)7(14)13-12-6/h1-3H,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVHANQKFKSECV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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